

Application of GSK2643943A in High-Throughput Screening: Notes and Protocols

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Compound of Interest

Compound Name: GSK2643943A

Cat. No.: B2562668

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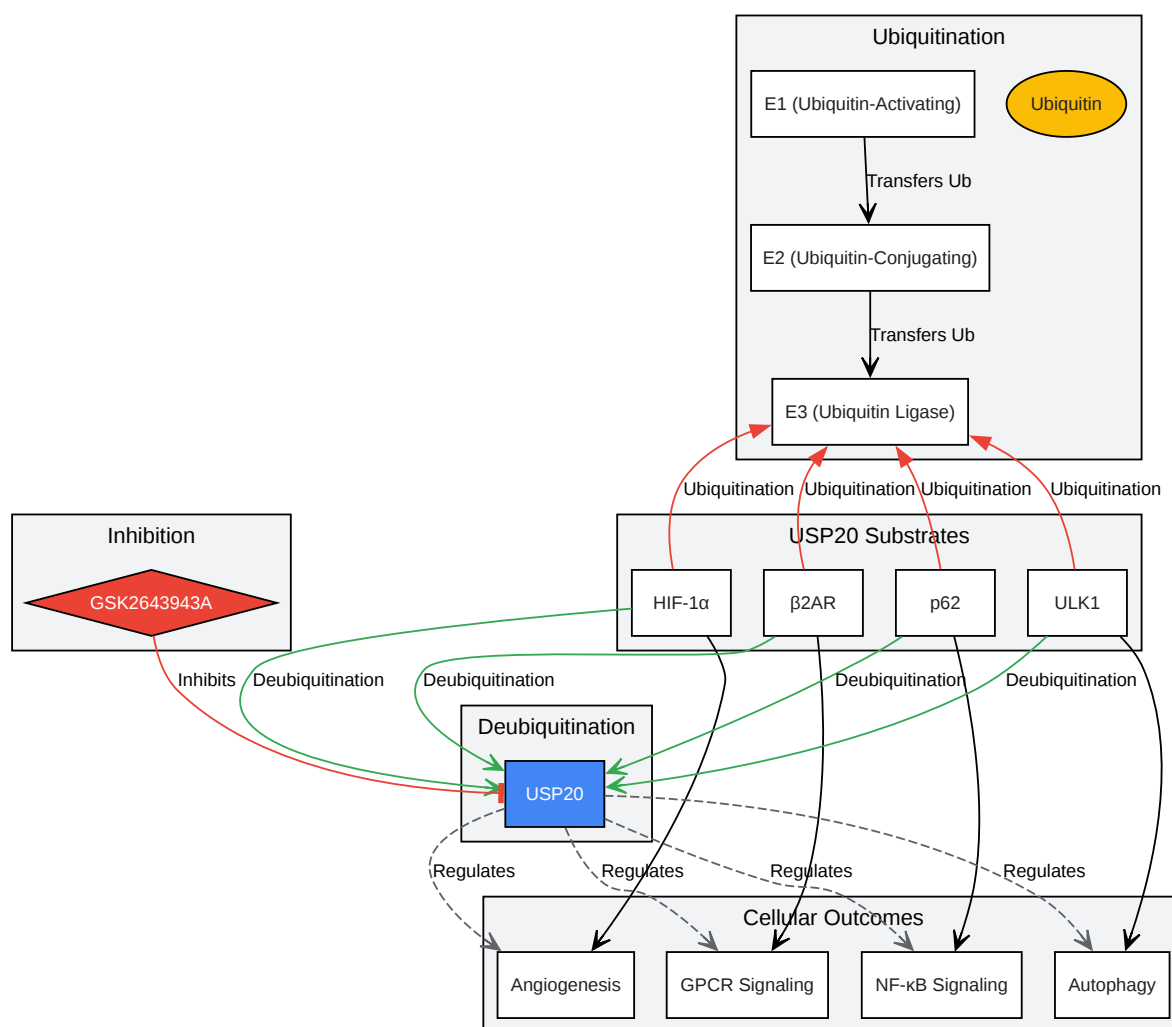
Introduction

GSK2643943A is a potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin Specific Peptidase 20 (USP20).[1][2] Deubiquitinating enzymes play a critical role in the ubiquitin-proteasome system by removing ubiquitin from substrate proteins, thereby regulating their degradation and signaling functions. The dysregulation of DUBs has been implicated in a variety of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[1] **GSK2643943A** has demonstrated anti-tumor efficacy and serves as a valuable tool for studying the biological functions of USP20.[1][2] This document provides detailed application notes and protocols for the use of **GSK2643943A** in high-throughput screening (HTS) campaigns aimed at identifying novel USP20 inhibitors.

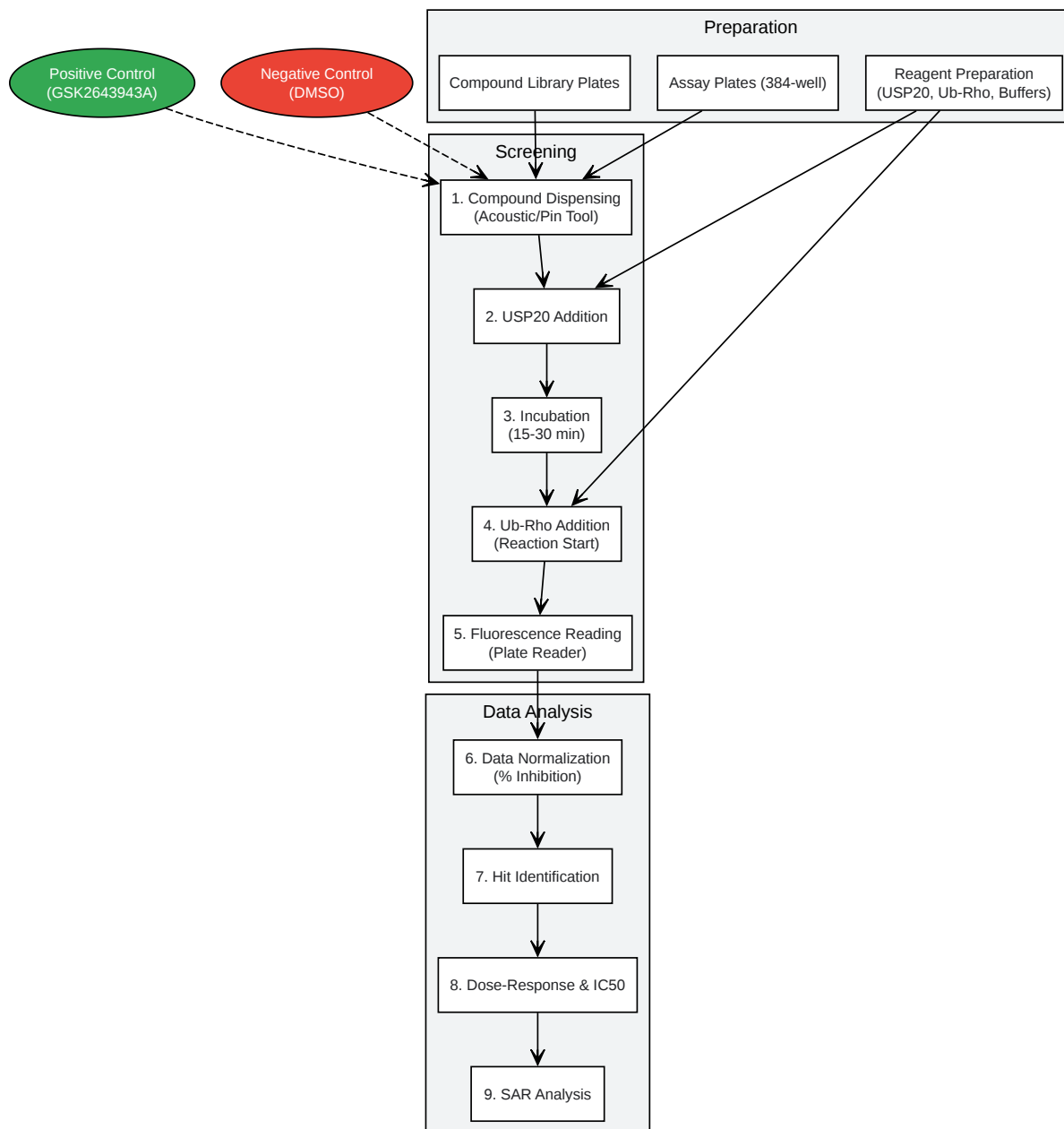
Mechanism of Action and Signaling Pathway

GSK2643943A inhibits the enzymatic activity of USP20, which is responsible for cleaving ubiquitin chains from its target substrates. By inhibiting USP20, **GSK2643943A** promotes the degradation or alters the signaling of these substrates. Key substrates of USP20 include Hypoxia-inducible factor 1-alpha (HIF-1 α), the β 2-adrenergic receptor (β 2AR), p62, and Unc-51 like autophagy activating kinase 1 (ULK1).[3][4][5] The modulation of these substrates affects various cellular processes such as angiogenesis, cell proliferation, signal transduction, and autophagy.[4][5][6]

USP20 Signaling Pathway



High-Throughput Screening Workflow for USP20 Inhibitors

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